L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine is a peptide composed of four amino acids: L-alanine, L-phenylalanine, L-leucine, and L-histidine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.
Deprotection of the amino group: of the growing peptide chain to allow the next amino acid to couple.
Cleavage from the resin: and final deprotection to yield the free peptide.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine derivatives.
Scientific Research Applications
L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine has numerous applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-phenylalanyl-L-leucyl-L-tryptophan
- L-Alanyl-L-phenylalanyl-L-leucyl-L-tyrosine
- L-Alanyl-L-phenylalanyl-L-leucyl-L-lysine
Uniqueness
L-Alanyl-L-phenylalanyl-L-leucyl-L-histidine is unique due to the presence of histidine, which can participate in various biochemical reactions and interactions. This makes it particularly valuable in studies of enzyme catalysis and protein structure.
Properties
CAS No. |
605633-42-9 |
---|---|
Molecular Formula |
C24H34N6O5 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C24H34N6O5/c1-14(2)9-18(22(32)30-20(24(34)35)11-17-12-26-13-27-17)29-23(33)19(28-21(31)15(3)25)10-16-7-5-4-6-8-16/h4-8,12-15,18-20H,9-11,25H2,1-3H3,(H,26,27)(H,28,31)(H,29,33)(H,30,32)(H,34,35)/t15-,18-,19-,20-/m0/s1 |
InChI Key |
BZTGMJQRWDASMW-KNTRFNDTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.